molecular formula C₂₁H₂₅F₆N₅O₅ B560535 Gardiquimod trifluoroacetate CAS No. 1159840-61-5

Gardiquimod trifluoroacetate

Cat. No. B560535
M. Wt: 541.44
InChI Key: XFQPQSJDMJVOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gardiquimod trifluoroacetate is an experimental drug that acts selectively at both mouse and human forms of toll-like receptor 7 (TLR7). It functions as an immune response modifier . The core structure is 1H-imidazo[4,5-c]quinoline, as found in related drugs such as imiquimod and resiquimod .


Molecular Structure Analysis

The molecular structure of Gardiquimod includes a 1H-imidazo[4,5-c]quinoline core . It is structurally very similar to resiquimod, differing only by an oxygen for nitrogen switch .


Chemical Reactions Analysis

Trifluoroacetic acid, a component of Gardiquimod trifluoroacetate, has been used in chemical derivatization of amines for 19F-NMR spectroscopy . Additionally, ultra-short-chain perfluoroalkyl acids like trifluoroacetic acid are known for their high polarity, resulting in low retention using reversed-phase liquid chromatography .


Physical And Chemical Properties Analysis

Gardiquimod trifluoroacetate is a solid, white to off-white compound . It is highly soluble in water .

Scientific Research Applications

  • Immunotherapy for Melanoma

    • Application : Gardiquimod has been used in research to improve dendritic cell (DC)-based immunotherapy for melanoma in mice .
    • Method : The TLR7 agonists Gardiquimod and Imiquimod were used to stimulate the activation of splenic T, natural killer (NK), and natural killer T (NKT) cells, and increase the cytolytic activity of splenocytes against B16 and MCA-38 tumor cell lines .
    • Results : Both agonists improved the antitumor effects of tumor lysate-loaded DCs, resulting in delayed growth of subcutaneous B16 melanoma tumors and suppression of pulmonary metastasis . Gardiquimod demonstrated more potent antitumor activity than Imiquimod .
  • Activation of Toll-Like Receptor 7 (TLR7)

    • Application : Gardiquimod is an experimental drug that acts selectively at both mouse and human forms of TLR7 . It functions as an immune response modifier .
    • Method : Gardiquimod induces the activation of NF-κB in HEK293 cells expressing human or murine TLR7 .
    • Results : Gardiquimod is more potent than Imiquimod in activating TLR7 .
  • Inhibition of HIV Infection

    • Application : Gardiquimod has been shown to inhibit HIV type 1 infection of human macrophages and activated T cells .
    • Method : The drug functions as a Toll-like receptor-7 agonist, which plays a role in the immune response against viral infections .
    • Results : The study found that Gardiquimod was effective in inhibiting HIV type 1 infection .
  • Development of Antineoplastic and Immunomodulating Drugs

    • Application : Gardiquimod is being studied for its potential use in the development of antineoplastic and immunomodulating drugs .
    • Method : The core structure of Gardiquimod, 1 H -imidazo [4,5-c]quinoline, is found in related drugs such as imiquimod and resiquimod .
    • Results : While still in the experimental stage, Gardiquimod shows promise in this field .

Safety And Hazards

Gardiquimod trifluoroacetate is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

Gardiquimod trifluoroacetate has potential for future research due to its ability to act as a TLR7/8 agonist and its inhibitory effects on HIV-1 infection . Further studies are needed to explore its potential therapeutic applications.

properties

IUPAC Name

1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O.2C2HF3O2/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;2*3-2(4,5)1(6)7/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQPQSJDMJVOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F6N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gardiquimod trifluoroacetate

CAS RN

1159840-61-5
Record name Gardiquimod trifluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159840615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GARDIQUIMOD TRIFLUOROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6M4HJ0WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gardiquimod trifluoroacetate
Reactant of Route 2
Gardiquimod trifluoroacetate
Reactant of Route 3
Gardiquimod trifluoroacetate
Reactant of Route 4
Gardiquimod trifluoroacetate
Reactant of Route 5
Gardiquimod trifluoroacetate
Reactant of Route 6
Gardiquimod trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.